(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide
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Overview
Description
The compound is a derivative of benzo[d]thiazol-2(3H)-imine, which is a class of organic compounds known for their diverse biological activities . The presence of the ethoxy, phenoxy, and amide groups suggest potential for interesting chemical properties and interactions.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derivatives, have been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Mechanism of Action
(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide works by binding to eIF4E and preventing its interaction with the mRNA cap structure, thereby inhibiting protein synthesis. This leads to a decrease in the expression of oncogenic proteins that are involved in cancer development and progression.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. Additionally, this compound has been found to reduce tumor angiogenesis (the formation of new blood vessels that supply nutrients to tumors) and enhance the anti-tumor immune response.
Advantages and Limitations for Lab Experiments
(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide has several advantages for use in lab experiments, including its high potency, specificity, and low toxicity. However, this compound has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide. One area of interest is the development of more potent and stable analogs of this compound for use in cancer treatment. Additionally, this compound could be investigated for its potential use in other diseases where eIF4E is implicated, such as neurological disorders. Finally, further studies are needed to fully understand the mechanisms of action of this compound and its potential interactions with other cellular pathways.
Synthesis Methods
The synthesis of (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide involves the reaction of 2-amino-6-ethoxy-3-methylbenzo[d]thiazole with 3-phenoxypropionyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide has been extensively studied for its potential therapeutic applications in cancer treatment. eIF4E is overexpressed in various types of cancer, and its inhibition by this compound has been shown to reduce tumor growth and sensitize cancer cells to chemotherapy. Additionally, this compound has been investigated for its potential use in treating viral infections, as eIF4E is also involved in viral protein synthesis.
properties
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-3-23-15-9-10-16-17(13-15)25-19(21(16)2)20-18(22)11-12-24-14-7-5-4-6-8-14/h4-10,13H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTXMSNPNDSJHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)CCOC3=CC=CC=C3)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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